Methyl 13-iodotridecanoate
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Overview
Description
Methyl 13-iodotridecanoate: is an organic compound with the molecular formula C14H27IO2 It is an iodinated ester, which means it contains an iodine atom attached to a long carbon chain ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 13-iodotridecanoate can be synthesized through the iodination of methyl tridecanoate. The process typically involves the reaction of methyl tridecanoate with iodine in the presence of a suitable catalyst or under specific conditions that facilitate the substitution of a hydrogen atom with an iodine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 13-iodotridecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ester group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different organic group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted tridecanoates.
Oxidation: Products include tridecanoic acid.
Reduction: Products include tridecanol.
Coupling Reactions: Products include complex organic molecules with extended carbon chains.
Scientific Research Applications
Methyl 13-iodotridecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its iodine atom makes it a useful intermediate in various organic reactions.
Biology: It can be used in the study of biological systems, particularly in understanding the metabolism of iodinated compounds.
Industry: Used in the synthesis of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of methyl 13-iodotridecanoate depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon chain. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways.
Comparison with Similar Compounds
Methyl 13-bromotridecanoate: Similar structure but with a bromine atom instead of iodine.
Methyl 13-chlorotridecanoate: Contains a chlorine atom instead of iodine.
Methyl tridecanoate: The non-iodinated version of the compound.
Uniqueness: Methyl 13-iodotridecanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated or chlorinated counterparts. The iodine atom’s larger size and higher atomic weight also influence the compound’s physical and chemical behavior, making it suitable for specific applications that other halogenated compounds may not fulfill.
Properties
Molecular Formula |
C14H27IO2 |
---|---|
Molecular Weight |
354.27 g/mol |
IUPAC Name |
methyl 13-iodotridecanoate |
InChI |
InChI=1S/C14H27IO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15/h2-13H2,1H3 |
InChI Key |
CZTPYRCRUHFDGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCI |
Origin of Product |
United States |
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